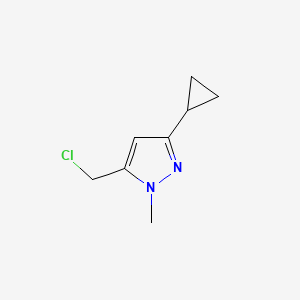

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC13347453

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2 |

|---|---|

| Molecular Weight | 170.64 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-cyclopropyl-1-methylpyrazole |

| Standard InChI | InChI=1S/C8H11ClN2/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3 |

| Standard InChI Key | HZARJRKXBFQUKQ-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2CC2)CCl |

| Canonical SMILES | CN1C(=CC(=N1)C2CC2)CCl |

Introduction

5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is C₈H₁₁ClN₂, and it is identified by the CAS number 1171194-35-6 . This compound is of interest in organic synthesis due to its unique structural features, which make it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole typically involves cyclization reactions starting from appropriate precursors. While specific synthesis protocols for this compound are not widely detailed in the literature, similar pyrazole derivatives are often synthesized through the reaction of hydrazines with ketones or aldehydes in the presence of bases like sodium hydroxide or potassium carbonate.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole, including other pyrazole derivatives. For example, 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is another compound in this family, known for its potential in medicinal chemistry and biological research.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole | Chloromethyl, cyclopropyl, methyl substituents | Valuable intermediate in organic synthesis |

| 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride | Chloromethyl, cyclopropyl substituents | Potential in medicinal chemistry and enzyme inhibition |

| 3-(Chloromethyl)-1H-pyrazole | Different substitution pattern | Various biological activities |

Future Directions

Given the versatility of pyrazole derivatives in pharmaceutical research, compounds like 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole are likely to continue being explored for their potential in drug development. Further studies on their synthesis, biological activity, and applications in medicinal chemistry are warranted to fully exploit their therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume